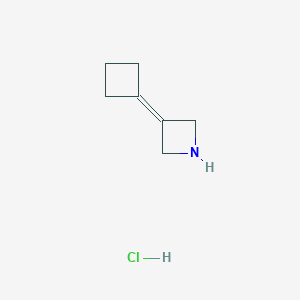3-Cyclobutylideneazetidine hydrochloride
CAS No.:
Cat. No.: VC17862266
Molecular Formula: C7H12ClN
Molecular Weight: 145.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H12ClN |
|---|---|
| Molecular Weight | 145.63 g/mol |
| IUPAC Name | 3-cyclobutylideneazetidine;hydrochloride |
| Standard InChI | InChI=1S/C7H11N.ClH/c1-2-6(3-1)7-4-8-5-7;/h8H,1-5H2;1H |
| Standard InChI Key | QJDOYDVNSHMYDC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=C2CNC2)C1.Cl |
Introduction
Structural and Chemical Profile
Molecular Architecture
3-Cyclobutylideneazetidine hydrochloride consists of an azetidine ring—a four-membered saturated heterocycle with three carbon atoms and one nitrogen atom—substituted at the 3-position with a cyclobutylidene group. The cyclobutylidene moiety introduces a strained cyclobutene ring (a four-membered unsaturated hydrocarbon), creating a fused bicyclic system. The hydrochloride salt form enhances solubility and stability, a common modification for bioactive azetidines .
Key Structural Features:
-
Azetidine core: Contributes to conformational rigidity and electronic properties due to ring strain.
-
Cyclobutylidene substituent: Introduces additional strain and π-electron density, potentially influencing reactivity.
-
Hydrochloride counterion: Improves crystallinity and bioavailability via salt formation.
Comparative Analysis with Related Compounds
The PubChem entries for structurally analogous compounds, such as 3-(cyclopropylmethyl)azetidine hydrochloride (CID 134690781) and 3-(azetidin-1-yl)cyclobutan-1-amine dihydrochloride (CID 165908129), highlight trends in azetidine derivatives :
Synthetic Pathways and Challenges
Proposed Synthesis Routes
While no documented synthesis exists for 3-cyclobutylideneazetidine hydrochloride, plausible routes draw from methods used for analogous azetidines :
-
Azetidine Ring Formation:
-
Cyclocondensation of 1,3-diaminopropane with a carbonyl precursor under acidic conditions.
-
Strain mitigation via low-temperature cyclization (e.g., −78°C in THF).
-
-
Cyclobutylidene Introduction:
-
Diels-Alder reactions between azetidine-derived dienes and acetylene dienophiles.
-
Photochemical [2+2] cycloaddition to form the cyclobutene ring.
-
-
Hydrochloride Salt Formation:
-
Treatment with HCl gas in anhydrous ether or ethanol.
-
Example Reaction Scheme:
Stability and Byproduct Considerations
The fused bicyclic system’s high strain energy predisposes the compound to ring-opening reactions. Key stability challenges include:
-
Thermal Degradation: Decomposition above 150°C, as observed in strained azetidines .
-
Hydrolysis Sensitivity: Susceptibility to nucleophilic attack at the cyclobutene double bond.
Physicochemical Properties
Spectral Characterization (Predicted)
-
¹H NMR:
-
Azetidine protons: δ 3.2–3.8 ppm (N–CH₂).
-
Cyclobutene protons: δ 5.5–6.0 ppm (olefinic).
-
-
IR Spectroscopy:
-
N–H stretch: ~3300 cm⁻¹ (broad, hydrochloride).
-
C=C stretch: ~1650 cm⁻¹.
-
Thermodynamic Data
| Property | Value (Estimated) |
|---|---|
| Melting Point | 180–200°C |
| LogP (Partition Coefficient) | 1.2 ± 0.3 |
| pKa (Azetidine N) | ~7.5 |
Applications in Materials Science
Polymer Precursors
The strained rings may serve as monomers for high-performance polymers. For example:
-
Thermosetting Resins: Cross-linking via ring-opening polymerization.
-
Conductive Polymers: π-Conjugated systems from cyclobutene units.
Energetic Materials
The combination of nitrogen content and ring strain suggests potential as:
-
High-Energy-Density Materials: Stabilized via hydrochloride salt formation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume